

A Spectroscopic Comparison of Methyl 1-Cyanocyclohexanecarboxylate and Its Precursors

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Compound of Interest

Compound Name: Methyl 1-cyanocyclohexanecarboxylate

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This guide provides a detailed spectroscopic comparison of the synthetic product, **methyl 1-cyanocyclohexanecarboxylate**, and its precursors, cyclohexanone and methyl cyanoacetate. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for synthesis and analysis, and visualizations of the synthetic and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl 1-cyanocyclohexanecarboxylate** and its precursors. Data for the precursors were obtained from established spectral databases. Data for the final product are predicted based on established correlation tables and fragmentation patterns due to the limited availability of experimental spectra in the public domain.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
Cyclohexanone	~1715 (strong)	C=O (ketone) stretch[1][2]
~2940, ~2860 (strong)	C-H (alkane) stretch	
Methyl Cyanoacetate	~2260 (medium)	C≡N (nitrile) stretch
~1750 (strong)	C=O (ester) stretch[3]	
~1250 (strong)	C-O (ester) stretch[3]	
~2960 (medium)	C-H (alkane) stretch	
Methyl 1-Cyanocyclohexanecarboxylate	~2240 (medium)	C≡N (nitrile) stretch
(Predicted)	~1740 (strong)	C=O (ester) stretch
~1230 (strong)	C-O (ester) stretch	
~2940, ~2860 (strong)	C-H (alkane) stretch	

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ, ppm)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Cyclohexanone	~2.35	Triplet	4H	α -protons to C=O[4]
~1.85	Multiplet	6H	β - and γ -protons[5]	
Methyl Cyanoacetate	~3.75	Singlet	3H	-OCH ₃
~3.50	Singlet	2H	-CH ₂ -	
Methyl 1-Cyanocyclohexanecarboxylate	~3.80	Singlet	3H	-OCH ₃
(Predicted)	~2.1-1.5	Multiplet	10H	Cyclohexyl protons

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ , ppm)

Compound	Chemical Shift (δ , ppm)	Assignment
Cyclohexanone	~212	C=O (ketone)[5]
~42	α -carbons to C=O[5]	
~27, ~25	β - and γ -carbons[5]	
Methyl Cyanoacetate	~163	C=O (ester)
~115	C \equiv N (nitrile)	
~53	-OCH ₃	
~25	-CH ₂ -	
Methyl 1-Cyanocyclohexanecarboxylate	~170	C=O (ester)
(Predicted)	~120	C \equiv N (nitrile)
~58	Quaternary carbon	
~53	-OCH ₃	
~35, ~25, ~23	Cyclohexyl carbons	

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
Cyclohexanone	98[6][7]	83, 70, 55 (base peak), 42[8][9]
Methyl Cyanoacetate	99[10]	68, 59, 40
Methyl 1-Cyanocyclohexanecarboxylate	167	136, 108, 81
(Predicted)		

Experimental Protocols

Synthesis of Methyl 1-Cyanocyclohexanecarboxylate

This synthesis is based on the Knoevenagel condensation reaction.

Materials:

- Cyclohexanone
- Methyl cyanoacetate
- Piperidine (catalyst)
- Toluene
- Anhydrous Magnesium Sulfate
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1 equivalent), methyl cyanoacetate (1 equivalent), and a catalytic amount of piperidine in toluene.
- Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
- After the reaction is complete, allow the mixture to cool to room temperature.

- Wash the organic layer with water, followed by brine in a separatory funnel.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **methyl 1-cyanocyclohexanecarboxylate**.

Spectroscopic Analysis

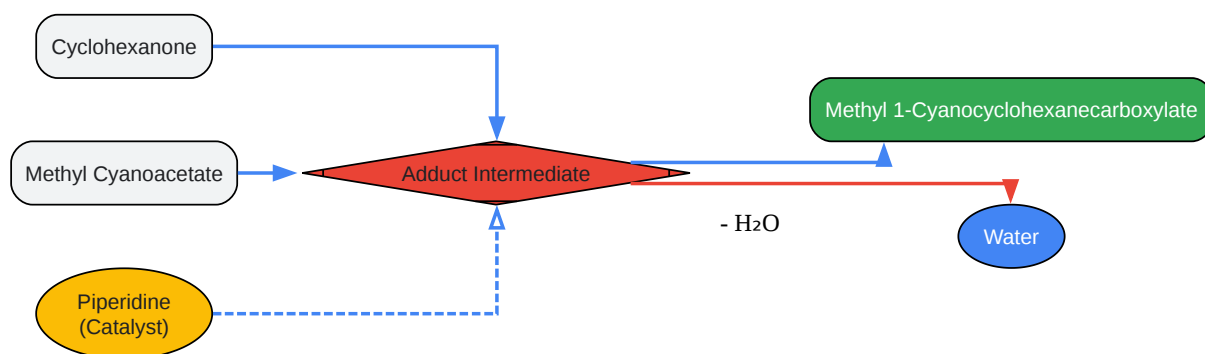
Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
- Mass Spectrometer (e.g., with Electron Ionization - EI)

Procedures:

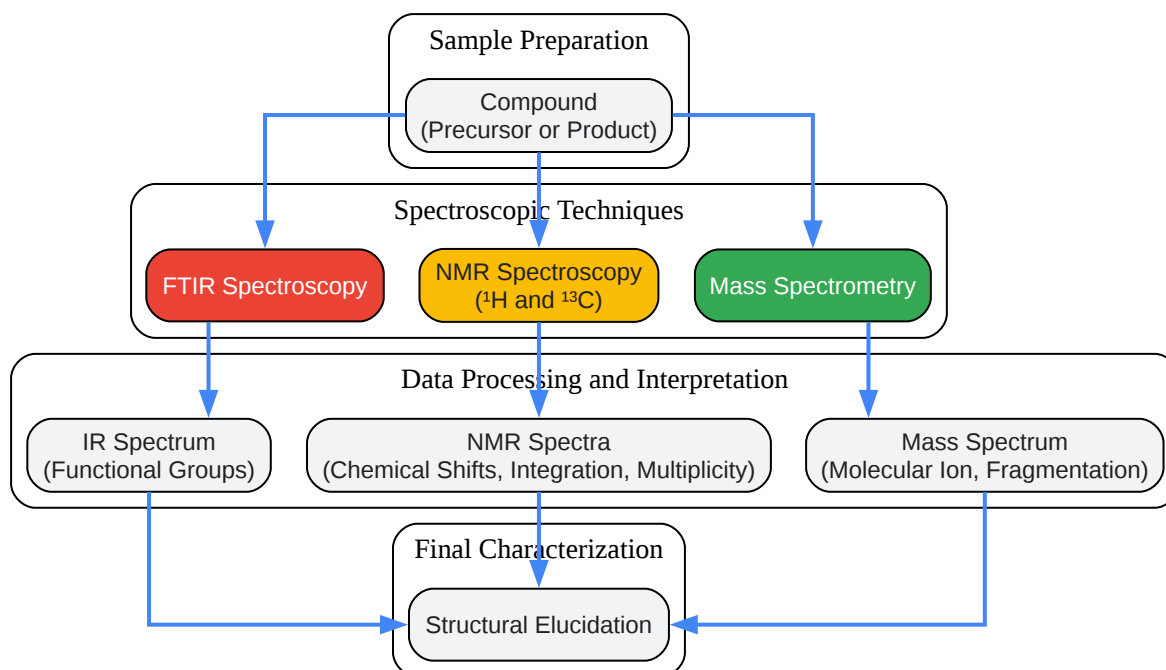
- Infrared (IR) Spectroscopy: A thin film of the liquid sample (cyclohexanone, methyl cyanoacetate, or the purified product) is placed between two salt plates (e.g., NaCl or KBr) and the IR spectrum is recorded. For solid samples, a KBr pellet or a Nujol mull can be prepared.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3) containing a reference standard (e.g., TMS). Both ^1H and ^{13}C NMR spectra are acquired.
- Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. The electron ionization (EI) method is used to generate the molecular ion and fragment ions, and the mass-to-charge ratio (m/z) of these ions is recorded.

Visualizations



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Caption: Synthetic pathway for **methyl 1-cyanocyclohexanecarboxylate**.



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Caption: General workflow for spectroscopic analysis.

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